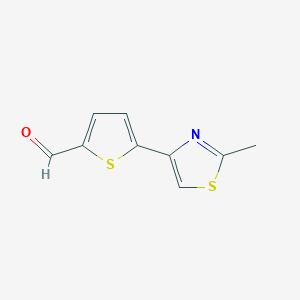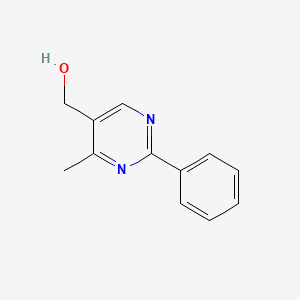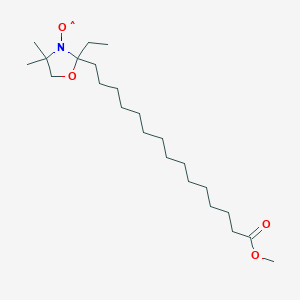
16-Doxyl-stearic acid methyl ester
Overview
Description
16-Doxyl-stearic acid methyl ester is a form of stearic acid that contains a 4,4-dimethyl-3-oxazolidinyloxy (DOXYL) group . This creates a hydrophobic spin label, which is commonly used to study molecular aspects of membranes and hydrophobic proteins .
Molecular Structure Analysis
The empirical formula of 16-Doxyl-stearic acid methyl ester is C23H44NO4 . The molecular weight is 398.60 . The SMILES string representation is CCC1(CCCCCCCCCCCCCCC(=O)OC)OCC©©N1[O] .Physical And Chemical Properties Analysis
16-Doxyl-stearic acid methyl ester is soluble in methanol . It is stored at a temperature of 2-8°C . The melting point is 47-55 °C (lit.) .Scientific Research Applications
Spectral Analysis and Identification
16-Doxyl-stearic acid methyl ester has been utilized in spectral analysis. Marai, Myher, and Kuksis (1976) demonstrated the use of gas-liquid chromatography and mass spectrometry for identifying isomeric doxyl stearic acids, including 16-Doxyl-stearic acid methyl ester, in pure form and in mixtures with natural fatty acids. This technique allows for precise identification and quantitation of stearate derivatives in the presence of natural fatty acids (Marai, L., Myher, J. J., & Kuksis, A., 1976).
Cardiac Cell Studies
Burt (1989) explored the influence of 16-Doxyl-stearic acid on gap junctional conductance between neonatal rat heart cells. This study highlighted the role of 16-Doxyl-stearic acid in rapidly and reversibly reducing gap junctional conductance, providing insights into cellular communication mechanisms (Burt, J., 1989).
Nanoscopic Materials
16-Doxyl-stearic acid methyl ester is used in the study of organic nanochannels. Barbon et al. (2008) conducted a variable temperature EPR investigation on auto-assembling inclusion compounds, using this compound as a critical element. Their research offered insights into the local order, dynamics, and orientation of guests within these nanochannels (Barbon, A., Zoleo, A., Brustolon, M., Comotti, A., & Sozzani, P., 2008).
Sarcolemmal Vesicle Studies
Philipson and Ward (1987) examined the effects of 16-Doxyl-stearic acid on Na+-Ca2+ exchange and passive Ca2+ permeability in cardiac sarcolemmal vesicles. Their findings contribute to understanding how this compound influences ion transport and membrane permeability in cardiac cells (Philipson, K., & Ward, R., 1987).
EPR Spectroscopy in Surfactant Solutions
Griffiths et al. (1997) used EPR spectroscopy to study the characteristics of 16-Doxyl-stearic acid methyl ester in solutions containing sodium dodecyl sulfate and gelatin. This research provides insights into the interaction of this compound with micellar environments and its potential applications in studying complex solution dynamics (Griffiths, P., Rowlands, C., Goyffon, P., Howe, A., & Bales, B., 1997).
Liposome Membrane Studies
Man et al. (2017) investigated the impact of vanadium compounds on liposome membranes using 16-Doxyl-stearic acid methyl ester as a spin probe. Their work sheds light on the interactions of these compounds with membrane fluidity and structure (Man, D., Mrówka, I., Wojcik, A., & Pytel, B., 2017).
Low-Temperature Bilayer Motions
Isaev and Dzuba (2008) studied the motions of 16-Doxyl-stearic acid in lipid bilayers at cryogenic temperatures using electron spin echo spectroscopy. Their findings highlight the mobility of hydrophobic parts of biomolecules even at very low temperatures (Isaev, N., & Dzuba, S., 2008).
Safety And Hazards
properties
InChI |
InChI=1S/C23H44NO4/c1-5-23(24(26)22(2,3)20-28-23)19-17-15-13-11-9-7-6-8-10-12-14-16-18-21(25)27-4/h5-20H2,1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQIOHOXFFTSLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(N(C(CO1)(C)C)[O])CCCCCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369127 | |
| Record name | 16-Doxyl-stearic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
16-Doxyl-stearic acid methyl ester | |
CAS RN |
59719-53-8 | |
| Record name | 16-Doxyl-stearic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



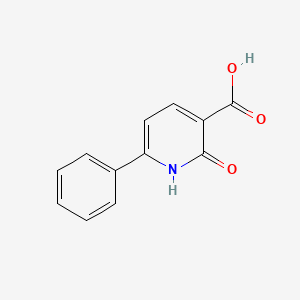

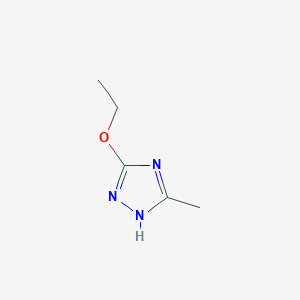
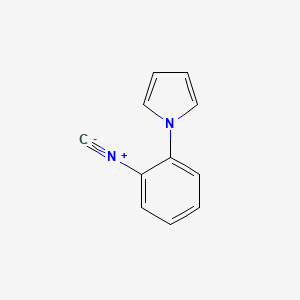
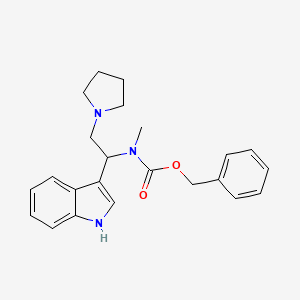



![[5-(2-Pyridinyl)-2-thienyl]methylamine dihydrochloride](/img/structure/B1598023.png)

![[2-(2-Thienyl)-1,3-thiazol-4-YL]methanol](/img/structure/B1598025.png)
